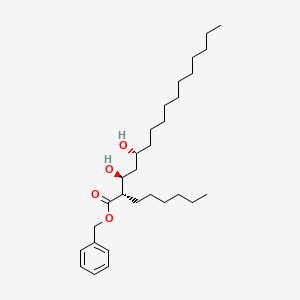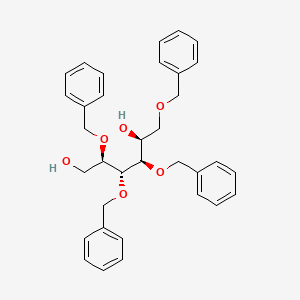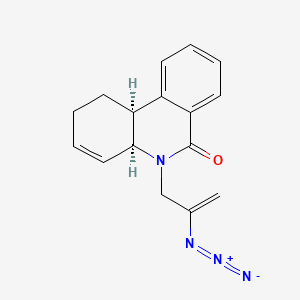![molecular formula C9H11N3O2 B11825095 [(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea](/img/structure/B11825095.png)
[(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Hydroxyacetophenone semicarbazone is a chemical compound with the molecular formula C9H11N3O2. It is a derivative of semicarbazone, formed by the condensation reaction between 2’-hydroxyacetophenone and semicarbazide. This compound is known for its crystalline structure and has been studied for its various chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-hydroxyacetophenone semicarbazone typically involves the reaction of 2’-hydroxyacetophenone with semicarbazide hydrochloride in the presence of an acidic catalyst. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for 2’-hydroxyacetophenone semicarbazone are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxyacetophenone semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .
Scientific Research Applications
2’-Hydroxyacetophenone semicarbazone has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 2’-hydroxyacetophenone semicarbazone involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. For example, copper complexes of this compound have shown cytotoxicity against cancer cells by inducing oxidative stress and apoptosis . The compound’s ability to chelate metal ions also plays a crucial role in its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Salicylaldehyde Semicarbazone: Similar in structure but derived from salicylaldehyde.
2-Hydroxynaphthaldehyde Semicarbazone: Derived from 2-hydroxynaphthaldehyde and exhibits similar coordination properties.
Uniqueness: 2’-Hydroxyacetophenone semicarbazone is unique due to its specific structural features, such as the presence of a hydroxyl group at the ortho position relative to the acetophenone moiety. This structural aspect enhances its ability to form stable metal complexes and contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
[(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H11N3O2/c1-6(11-12-9(10)14)7-4-2-3-5-8(7)13/h2-5,13H,1H3,(H3,10,12,14)/b11-6- |
InChI Key |
SLSXRIZAOSGASD-WDZFZDKYSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)N)/C1=CC=CC=C1O |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B11825021.png)










![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol](/img/structure/B11825075.png)
![Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11825089.png)

